![molecular formula C9H8F4O B1319296 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-80-4](/img/structure/B1319296.png)

2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

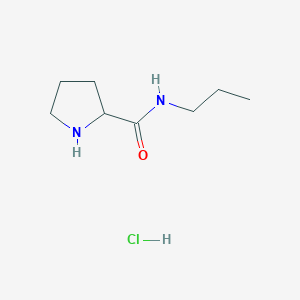

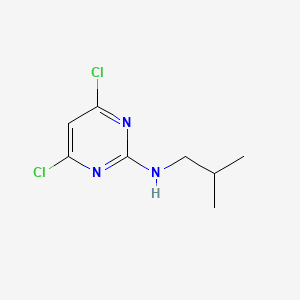

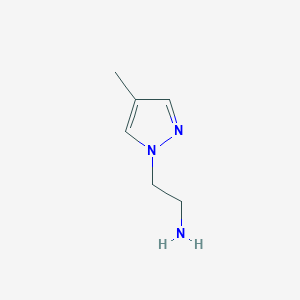

2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a chemical compound with the empirical formula C9H8F4O and a molecular weight of 208.15 . It is a solid substance .

Molecular Structure Analysis

The SMILES string representation of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is OCCC1=CC=C(C(C(F)(F)F)=C1)F . The InChI representation is 1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 .Wissenschaftliche Forschungsanwendungen

Biocatalytic Preparation

- Biocatalytic Production of Chiral Alcohols: A study by Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol. This process used recombinant Escherichia coli cells, offering high enantioselectivity and efficiency, especially in an isopropanol-aqueous system, which improved yield and reduced reaction time (Chen, Xia, Liu, & Wang, 2019).

Chemical Interactions

- Interaction with Alcohols: Maity, Maity, and Patwari (2011) investigated alcohol complexes of 4-fluorophenylacetylene and 2-fluorophenylacetylene using IR-UV double resonance spectroscopy. Their findings revealed unique hydrogen bonding behavior influenced by fluorine substitution on the phenyl ring (Maity, Maity, & Patwari, 2011).

Structure-Activity Relationships

- Amino-Halogen Substituted Phenyl-aminoethanols Study: Engelhardt (1984) examined various 1-(4-amino-phenyl)-2-aminoethanol derivatives, including those substituted with chloro-fluoro and bromo-fluoro, for their action on adrenergic beta-receptors. This research contributes to understanding the structural factors influencing the biological activity of such compounds (Engelhardt, 1984).

Photophysical and Photochemical Properties

- Zinc Phthalocyanines Study: Aktaş et al. (2014) reported on the synthesis of zinc phthalocyanines bearing fluoro-functionalized groups, including 2-[3-(trifluoromethyl)phenoxy]ethanol. They explored the photophysical and photochemical properties of these compounds, which have implications for their use in various applications (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).

Crystal Structure Analysis

- Crystal Structure of a Related Compound: Xu Liang (2009) synthesized a compound structurally related to 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol and analyzed its crystal structure. This study provides insights into the molecular configuration and intermolecular interactions relevant to similar compounds (Liang, 2009).

Chiral Recognition and Enantioselective Synthesis

- Enantiomeric Recognition and Synthesis: Zhou et al. (2003) explored the chiral recognition mechanisms of a compound similar to 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol using various analytical techniques. Their work contributes to the understanding of stereochemical aspects in the synthesis and analysis of chiral molecules (Zhou, Thompson, Reamer, Miller, Welch, Ellison, & Wyvratt, 2003).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

Wirkmechanismus

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol . .

Eigenschaften

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWSWMPFXNNAQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592353 |

Source

|

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886761-80-4 |

Source

|

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)